

Application Note: ^1H and ^{13}C NMR Spectral Analysis of N,N-Diethyldodecanamide

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Compound of Interest

Compound Name: *N,N*-Diethyldodecanamide

Cat. No.: B1294644

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Abstract

This document provides detailed ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data and the corresponding experimental protocol for the characterization of **N,N-Diethyldodecanamide**. The data presented is essential for the structural elucidation and purity assessment of this compound, which is relevant in various fields of chemical research and development. A standardized protocol for sample preparation and data acquisition is provided to ensure reproducibility.

Introduction

N,N-Diethyldodecanamide is a tertiary amide with a long aliphatic chain. The structural confirmation and purity of such compounds are critical in research and industrial applications, including its use as a pharmaceutical intermediate. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note presents the characteristic ^1H and ^{13}C NMR spectral data for **N,N-Diethyldodecanamide** and a detailed protocol for data acquisition.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and signal assignments for the ^1H and ^{13}C

NMR spectra of **N,N-Diethyldodecanamide**. The spectra are typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Table 1: ^1H NMR Spectral Data of **N,N-Diethyldodecanamide** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.30	q	4H	7.1	$\text{N}-(\text{CH}_2-\text{CH}_3)_2$
~2.25	t	2H	7.5	$-\text{CO}-\text{CH}_2-\text{CH}_2-$
~1.60	p	2H	7.5	$-\text{CO}-\text{CH}_2-\text{CH}_2-$
~1.25	m	16H	-	$-(\text{CH}_2)_8-\text{CH}_3$
~1.15	t	6H	7.1	$\text{N}-(\text{CH}_2-\text{CH}_3)_2$
~0.88	t	3H	6.8	$-(\text{CH}_2)_9-\text{CH}_3$

Table 2: ^{13}C NMR Spectral Data of **N,N-Diethyldodecanamide** (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
~172.5	C=O
~42.0, ~40.0	N-(CH ₂ -CH ₃) ₂
~36.0	-CO-CH ₂ -CH ₂ -
~31.9	-(CH ₂) ₉ -CH ₃
~29.6	-(CH ₂) _n -
~29.5	-(CH ₂) _n -
~29.3	-(CH ₂) _n -
~29.2	-(CH ₂) _n -
~25.5	-CO-CH ₂ -CH ₂ -
~22.7	-(CH ₂) ₁₀ -CH ₃
~14.1	-(CH ₂) ₁₀ -CH ₃
~14.0, ~13.0	N-(CH ₂ -CH ₃) ₂

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **N,N-Diethyldodecanamide**.

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **N,N-Diethyldodecanamide**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

2. NMR Instrument and Parameters:

- Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
- Solvent: CDCl_3
- Temperature: 298 K (25 °C)

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 (depending on sample concentration).
- Relaxation Delay: 1.0 - 2.0 seconds.
- Acquisition Time: ~3-4 seconds.
- Spectral Width: -2 to 12 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 to 4096 (or more, as ^{13}C has low natural abundance).
- Relaxation Delay: 2.0 seconds.
- Acquisition Time: ~1-2 seconds.
- Spectral Width: -10 to 220 ppm.

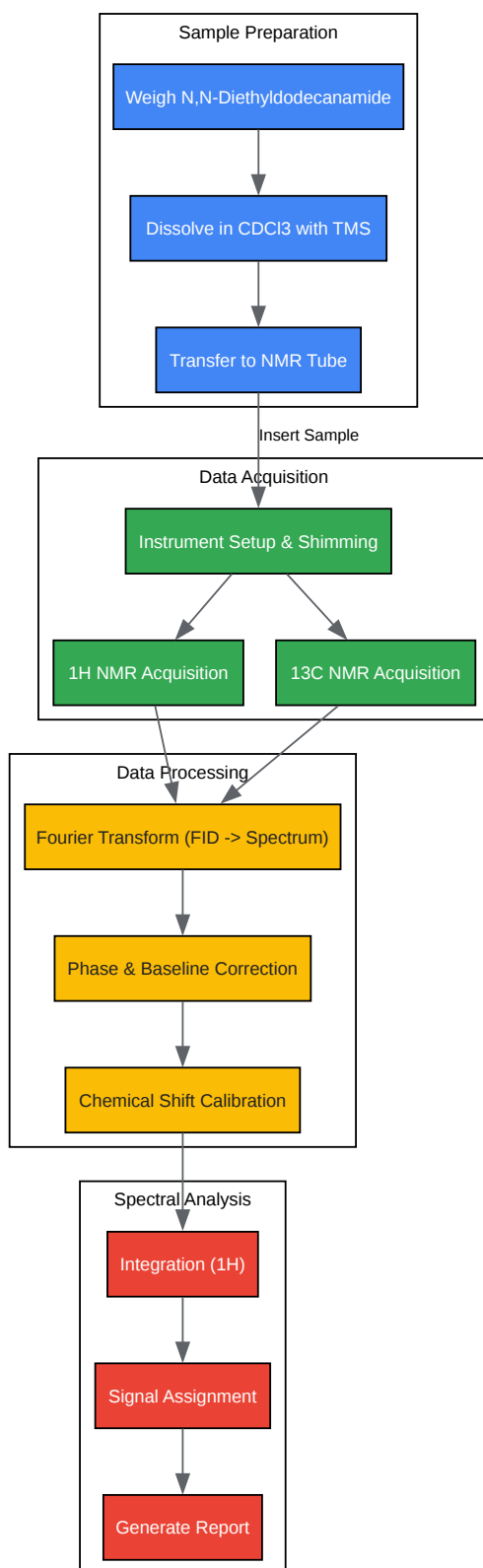
3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.

- Perform baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H NMR and the residual CDCl_3 signal to 77.16 ppm for ^{13}C NMR.
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the multiplicities and coupling constants.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for the NMR characterization of **N,N-Diethyldodecanamide**.



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